2-Chloro-1H-indole-3-carbonyl chloride
Overview
Description
2-Chloro-1H-indole-3-carbonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Biochemical Analysis
Biochemical Properties
2-Chloro-1H-indole-3-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can undergo nucleophilic substitution reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition. It can also form covalent bonds with DNA, resulting in changes in gene expression. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify the structure and function of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels. The compound’s metabolism is influenced by factors such as enzyme expression levels and the presence of other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-indole-3-carbonyl chloride typically involves the chlorination of 1H-indole-3-carboxylic acid. This process can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction generally proceeds as follows:
- Dissolve 1H-indole-3-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation Reactions: Often performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-1H-indole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of new materials and catalysts.
Biology: Employed in the study of indole-based natural products and their biological activities.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1H-indole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. The indole ring system is known to interact with multiple molecular targets, including enzymes and receptors, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylic acid: The parent compound from which 2-Chloro-1H-indole-3-carbonyl chloride is derived.
2-Bromo-1H-indole-3-carbonyl chloride: A similar compound with a bromine atom instead of chlorine.
1H-Indole-3-acetyl chloride: Another related compound with an acetyl group instead of a carbonyl chloride group.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the selective formation of various derivatives. Its chlorine atom provides a versatile handle for substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQTETUXLOOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664469 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83894-17-1 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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